molecular formula C8H10N2O2 B13814008 Benzenecarboximidamide,N-hydroxy-4-(hydroxymethyl)-

Benzenecarboximidamide,N-hydroxy-4-(hydroxymethyl)-

Cat. No.: B13814008
M. Wt: 166.18 g/mol
InChI Key: XAVQRXUCPQYHBS-UHFFFAOYSA-N
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Description

N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE is a chemical compound with the molecular formula C8H10N2O2. It is known for its unique structure, which includes a benzimidamide core with hydroxy and hydroxymethyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE typically involves the reaction of 4-methylbenzonitrile with hydroxylamine in ethanol. The reaction is carried out at 78°C for 18 hours, resulting in the formation of the desired product. Another method involves the reaction of amidoxime with anhydride in dichloromethane, followed by treatment with sodium hydroxide in dimethyl sulfoxide (DMSO) at room temperature.

Industrial Production Methods

Industrial production methods for N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxy and hydroxymethyl groups, which can participate in nucleophilic and electrophilic reactions .

Common Reagents and Conditions

Common reagents used in the reactions of N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from the reactions of N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE depend on the specific reaction conditions. For example, oxidation reactions may yield benzoic acid derivatives, while reduction reactions may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE is unique due to its specific functional groups and their arrangement on the benzimidamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N'-hydroxy-4-(hydroxymethyl)benzenecarboximidamide

InChI

InChI=1S/C8H10N2O2/c9-8(10-12)7-3-1-6(5-11)2-4-7/h1-4,11-12H,5H2,(H2,9,10)

InChI Key

XAVQRXUCPQYHBS-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1CO)/C(=N\O)/N

Canonical SMILES

C1=CC(=CC=C1CO)C(=NO)N

Origin of Product

United States

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